molecular formula C11H15NO B6254274 N-methyl-N-(propan-2-yl)benzamide CAS No. 79144-77-7

N-methyl-N-(propan-2-yl)benzamide

Cat. No.: B6254274
CAS No.: 79144-77-7
M. Wt: 177.2
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N-(propan-2-yl)benzamide can be synthesized through the reaction of benzoyl chloride with N-methyl-N-isopropylamine. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(propan-2-yl)benzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-N-(propan-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a model compound for studying amide chemistry.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylbenzamide: Similar structure but with two methyl groups instead of one isopropyl group.

    N-Ethyl-N-methylbenzamide: Contains an ethyl group instead of an isopropyl group.

    N-Phenyl-N-methylbenzamide: Contains a phenyl group instead of an isopropyl group.

Uniqueness

N-methyl-N-(propan-2-yl)benzamide is unique due to its specific combination of methyl and isopropyl groups, which confer distinct chemical and physical properties. This makes it particularly useful in certain chemical reactions and industrial applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N-methyl-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-9(2)12(3)11(13)10-7-5-4-6-8-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFKFDRATGWCNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79144-77-7
Record name N-methyl-N-(propan-2-yl)benzamide
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